molecular formula C11H12FNO5 B12078344 3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid

3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid

Cat. No.: B12078344
M. Wt: 257.21 g/mol
InChI Key: SVTYKVIYAYXFNC-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a fluoro and nitro group on a phenoxy ring, attached to a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 2-fluoro-4-nitrophenol with 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage between the phenol and the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products Formed

    Reduction: Formation of 3-(2-Amino-4-nitrophenoxy)-2,2-dimethylpropanoic acid.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Studied for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluoro and nitro groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitrophenoxyacetic acid
  • 2-Fluoro-4-nitrobenzoic acid
  • 3-(2-Fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid

Uniqueness

3-(2-Fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid is unique due to its combination of a fluoro and nitro group on a phenoxy ring with a dimethylpropanoic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12FNO5

Molecular Weight

257.21 g/mol

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12FNO5/c1-11(2,10(14)15)6-18-9-4-3-7(13(16)17)5-8(9)12/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

SVTYKVIYAYXFNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)O

Origin of Product

United States

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